- Three-Component Reaction for the Synthesis of Highly Functionalized Propargyl EthersChemistry - A European Journal, 2020, 26(45), 10199-10204,
Cas no 817-95-8 (Ethyl ethoxyacetate)
Ethyl ethoxyacetate structure
Ethyl ethoxyacetate Properties
Names and Identifiers
-
- Ethyl 2-ethoxyacetate
- Acetic acid, ethoxy-, ethyl ester
- Ethyl ethoxyacetate
- Ethoxyacetic Acid Ethyl Ester
- Diethyl glycolate
- Ethoxyacetic acid, ethyl ester
- Acetic acid, 2-ethoxy-, ethyl ester
- 4K9WJ82YM6
- CKSRFHWWBKRUKA-UHFFFAOYSA-N
- Q63392344
- Ethoxy-acetic acid ethyl ester
- ethyl ethoxylacetate
- Ethyl ethoxyacetate, 98%
- Ethoxyacetic acid-ethyl ester
- KSC493Q3N
- EThyl ester of ethoxyacetic acid
- NSC8
- MFCD00040492
- Ethyl Ethoxyacetate, Tech.
- Ethyl2-ethoxyacetate
- NSC 83555
- W-104198
- NS00022812
- D81905
- CS-0151430
- FT-0626181
- BS-17605
- AI3-52223
- AKOS005202722
- AMY4116
- EINECS 212-447-0
- Ethylethoxyacetate
- NSC-83555
- DTXSID0061161
- A840197
- Ethyl ethoxyacetate, purum, >=97.5% (GC)
- UNII-4K9WJ82YM6
- NSC83555
- SCHEMBL123093
- .ALPHA.-ETHOXYACETIC ACID ETHYL ESTER
- 817-95-8
- E1237
- Acetic acid, ethoxy-, ethyl ester (6CI, 7CI, 8CI, 9CI)
- 2-Ethoxyaceticacid ethylester
- α-Ethoxyacetic acid ethyl ester
- DTXCID3048233
- ALPHA-ETHOXYACETIC ACID ETHYL ESTER
- +Expand
-
- MFCD00040492
- CKSRFHWWBKRUKA-UHFFFAOYSA-N
- 1S/C6H12O3/c1-3-8-5-6(7)9-4-2/h3-5H2,1-2H3
- O=C(COCC)OCC
Computed Properties
- 132.07900
- 0
- 3
- 5
- 132.079
- 9
- 80.4
- 0
- 0
- 0
- 0
- 0
- 1
- 0.7
- nothing
- 0
- 35.5
Experimental Properties
- 0.58600
- 35.53000
- n20/D 1.402(lit.)
- Insoluble
- 158°C(lit.)
- Fahrenheit: 122 ° f
Celsius: 50 ° c - Colorless Transparent Liquid
- Insoluble in water
- 0.975 g/mL at 25 °C(lit.)
Ethyl ethoxyacetate Security Information
- GHS02
- 3
- 3.2
- S16
- III
- R10
- UN 3272 3/PG 3
- H226
- P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- warning
- Flammable area
- III
- 10
- Warning
- 3.2
Ethyl ethoxyacetate Customs Data
- 2918990090
-
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Ethyl ethoxyacetate Price
Ethyl ethoxyacetate Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1R:H2N(CH2)3NH2, R:BuLi, S:Me(CH2)4Me, 15 min, rt; rt → 0°C
1.2S:THF, 0°C; 30 min, 0°C; 18 h, rt
1.3R:I2, S:THF, 0°C; 30 min, 0°C; 4 h, rt
1.4R:NH4Cl, S:H2O
2.1R:O2, C:CoCl2, S:AcOH, 12 h, rt, 1 atm
2.26 h, rt
3.1R:Me3SiSO3CF3, S:CH2Cl2, rt; 1 h, rt
3.26 h, rt
3.3R:NaHCO3, S:H2O
4.1C:64443-05-6, S:CH2Cl2, S:CD2Cl2, 1 h, rt; 1 h, rt
1.2S:THF, 0°C; 30 min, 0°C; 18 h, rt
1.3R:I2, S:THF, 0°C; 30 min, 0°C; 4 h, rt
1.4R:NH4Cl, S:H2O
2.1R:O2, C:CoCl2, S:AcOH, 12 h, rt, 1 atm
2.26 h, rt
3.1R:Me3SiSO3CF3, S:CH2Cl2, rt; 1 h, rt
3.26 h, rt
3.3R:NaHCO3, S:H2O
4.1C:64443-05-6, S:CH2Cl2, S:CD2Cl2, 1 h, rt; 1 h, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Rhodium(1+), (η6-1,4-benzenediol)[(1,2,5,6-η)-1,5-cyclooctadiene]- (nanosphere containing) , Manganese(1+), (η6-1,4-benzenediol)tricarbonyl- (nanosphere containing) Solvents: Dichloromethane ; 1 h, rt
Reference
Mn quinonoid core-Rh quinonoid shell organometallic nanospheres as atom economical semiheterogeneous catalysts in carbene transfer reactions
Advanced Materials (Weinheim,
2007,
19(18),
2547-2551
,
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ; 12 h, reflux
Reference
Isopropyl 2-ethoxyacetate-an efficient acylating agent for lipase-catalyzed kinetic resolution of amines in batch and continuous-flow modes
Tetrahedron,
2016,
72(46),
7249-7255
,
Synthetic Circuit 6
Reaction Conditions
1.1 Solvents: Ethanol
2.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Construction of a dual catalytic mechanism controlled by multiple active sites in Cu-Al catalysts to facilitate gas-phase hydrogenation of diethyl oxalate to ethyl ethoxyacetate
Fuel,
2022,
324,
,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium ethoxide , Sodium , Hydrochloric acid Solvents: Ethanol , Water
Reference
Ethoxyacetic acid and ethyl ethoxyacetate
Organic Syntheses,
1933,
13,
42-4
,
Synthetic Circuit 8
Reaction Conditions
Reference
1,2-Dialkoxyethenes. IX. Pyrolysis and alcoholysis of chloro derivatives of 1,2-dialkoxyethanes and -ethenes
Chemische Berichte,
1958,
91,
1751-8
,
Synthetic Circuit 9
Reaction Conditions
1.1 Catalysts: Dirhodium tetraacetate
Reference
Rearrangements of ylides generated from reactions of diazo compounds with allyl acetals and thioketals by catalytic methods. Heteroatom acceleration of the [2,3]-sigmatropic rearrangement
Journal of Organic Chemistry,
1984,
49(11),
1917-25
,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Water Solvents: Acetonitrile , Water
Reference
Reactions of alkenediazonium salts. Part 1. 2,2-Diethoxyethenediazonium hexachloroantimonate: a diazonium, a carbenium or an oxonium salt?
Helvetica Chimica Acta,
1983,
66(6),
1691-703
,
Synthetic Circuit 11
Reaction Conditions
Reference
Ketene acetals. XXIII. Dealcoholation of ortho esters with aluminum tert-butoxide
Journal of the American Chemical Society,
1951,
73,
1400-2
,
Synthetic Circuit 12
Reaction Conditions
Reference
Product subclass 6: 1,2-bis(organooxy)alkenes
Science of Synthesis,
2008,
32,
299-334
,
Synthetic Circuit 13
Reaction Conditions
Reference
Product subclass 2: 1-halo-1-(organooxy)alk-1-enes
Science of Synthesis,
2006,
24,
129-166
,
Synthetic Circuit 14
Reaction Conditions
Reference
Product subclass 2: 1-halo-1-(organooxy)alk-1-enes
Science of Synthesis,
2006,
24,
129-166
,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Benzyltriethylammonium chloride , Sodium ethoxide Solvents: Ethanol ; 60 °C; 8 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ; 12 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ; 12 h, reflux
Reference
Isopropyl 2-ethoxyacetate-an efficient acylating agent for lipase-catalyzed kinetic resolution of amines in batch and continuous-flow modes
Tetrahedron,
2016,
72(46),
7249-7255
,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Ethanol
2.1 Reagents: Hydrochloric acid Solvents: Ethanol
Reference
Ethoxyacetic acid and ethyl ethoxyacetate
Organic Syntheses,
1933,
13,
42-4
,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Sodium ethoxide , Sodium Solvents: Ethanol
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Ethanol
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Ethanol
Reference
Ethoxyacetic acid and ethyl ethoxyacetate
Organic Syntheses,
1933,
13,
42-4
,
Synthetic Circuit 18
Reaction Conditions
Reference
Product subclass 2: 1-halo-1-(organooxy)alk-1-enes
Science of Synthesis,
2006,
24,
129-166
,
Ethyl ethoxyacetate Raw materials
- Trimethyl-2-tri(propan-2-yl)silylethynylsilane
- Ethanol, ion(1-) (9CI)
- hexachloroantimonate(1-)
- Ethane, 1,2-dibromo-1,2-diethoxy-
- Ethene, 1-bromo-1,2-diethoxy-
- Ethene, 1,1,2-triethoxy-
- Ethane,1,2-dichloro-1,2-diethoxy-
- Ethoxyacetic acid
- 1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol
- Ethyne, 1,2-diethoxy-
Ethyl ethoxyacetate Preparation Products
Ethyl ethoxyacetate Suppliers
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Ethyl ethoxyacetate Related Literature
-
1. Diels–Alder reactions of 3,4-dialkoxyfurans: an application to the highly efficient synthesis of (±)-methyl triacetylshikimateMasato Koreeda,Kee-Yong Jung,Junji Ichita J. Chem. Soc. Perkin Trans. 1 1989 2129
-
2. 897. The preparation of the isomeric 4,4,4-trifluorobutane-1,2,3-triols and γγγ-trifluoro-αβ-dihydroxybutyric acidsJ. Burdon,V. C. R. McLoughlin,J. C. Tatlow J. Chem. Soc. 1960 4644
-
3. 478. Fluorocarbohydrates. Part VIII. Formation of halogeno-derivatives from aliphatic diazo-compoundsP. W. Kent,K. R. Wood,V. A. Welch J. Chem. Soc. 1964 2493
-
4. XXVI.—A synthesis of pyrylium salts of anthocyanidin type. Part V. The synthesis of cyanidin chloride and of delphinidin chlorideDavid Doig Pratt,Robert Robinson J. Chem. Soc. Trans. 1925 127 166
-
5. Novel and efficient synthesis of rotenoids via intramolecular radical arylationS. Asiah Ahmad-Junan,Peter C. Amos,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1992 539
-
6. Kinetics of the decomposition of ethyl diazoacetate in aqueous acids at 0°W. J. Albery,R. P. Bell Trans. Faraday Soc. 1961 57 1942
-
7. Organic chemistry
-
8. CCI.—Condensation of acid chlorides with the ethyl esters of (a) cyanoacetic acid, (b) malonic acid, and (c) acetoacetic acid. Part ICharles Weizmann,Henry Stephen,Ganesh Sakharam Agashe J. Chem. Soc. Trans. 1913 103 1855
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